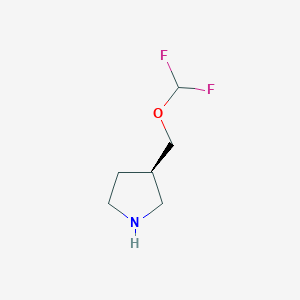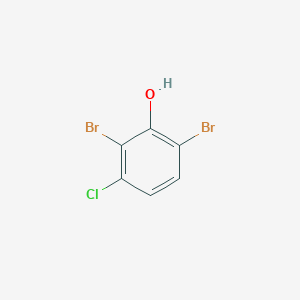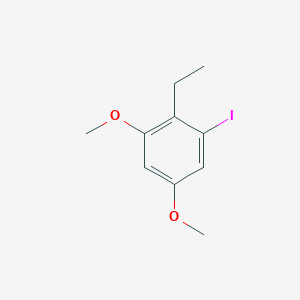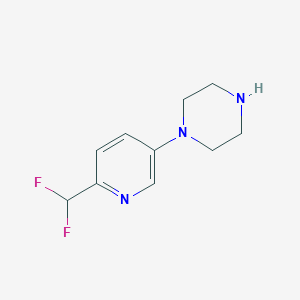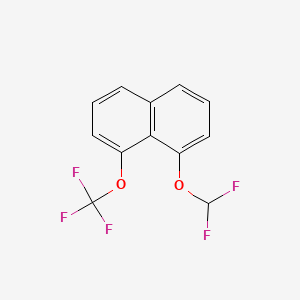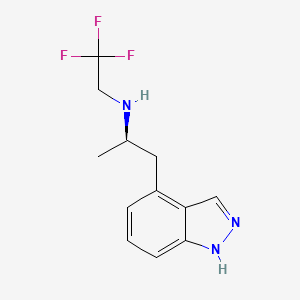
(R)-1-(1H-indazol-4-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(1H-indazol-4-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine is a synthetic organic compound that belongs to the class of indazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1H-indazol-4-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine typically involves the following steps:
Formation of Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Formation of Propan-2-amine Moiety: The propan-2-amine moiety can be introduced through reductive amination reactions involving appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the indazole ring.
科学的研究の応用
Chemistry
In chemistry, ®-1-(1H-indazol-4-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, indazole derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of ®-1-(1H-indazol-4-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine would depend on its specific biological target. Generally, indazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The trifluoroethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
1H-Indazole-4-amine: A simpler indazole derivative with potential biological activity.
N-(2,2,2-Trifluoroethyl)propan-2-amine: A compound with a similar trifluoroethyl group but lacking the indazole core.
Uniqueness
®-1-(1H-indazol-4-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine is unique due to the combination of the indazole core and the trifluoroethyl group. This combination may
特性
分子式 |
C12H14F3N3 |
|---|---|
分子量 |
257.25 g/mol |
IUPAC名 |
(2R)-1-(1H-indazol-4-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine |
InChI |
InChI=1S/C12H14F3N3/c1-8(16-7-12(13,14)15)5-9-3-2-4-11-10(9)6-17-18-11/h2-4,6,8,16H,5,7H2,1H3,(H,17,18)/t8-/m1/s1 |
InChIキー |
SYUOOTBZDQCCPT-MRVPVSSYSA-N |
異性体SMILES |
C[C@H](CC1=C2C=NNC2=CC=C1)NCC(F)(F)F |
正規SMILES |
CC(CC1=C2C=NNC2=CC=C1)NCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14056298.png)
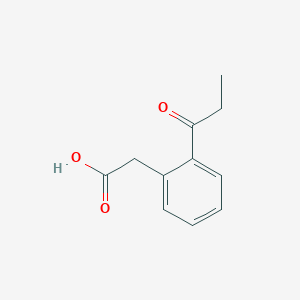


![1H-Benzimidazole, 2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]-](/img/structure/B14056341.png)

